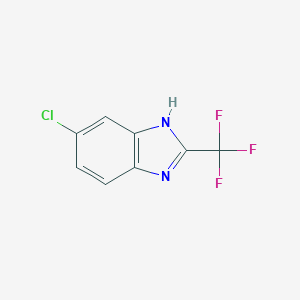

5-Chloro-2-(trifluoromethyl)benzimidazole

概要

説明

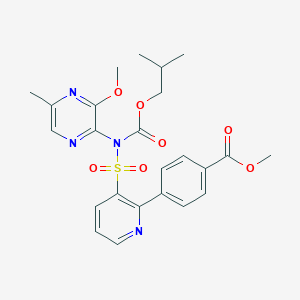

5-Chloro-2-(trifluoromethyl)benzimidazole is a compound that belongs to the benzimidazole derivatives, which are heterocyclic compounds featuring an imidazole ring fused to a benzene ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the use of 2-alkyl benzimidazoles, where the introduction of a trifluoromethyl group has been found to enhance antagonist activity, particularly in the context of androgen receptor antagonism . Another method for synthesizing benzimidazole derivatives, including those with a chloro substituent, utilizes thiamine hydrochloride as a catalyst in a water medium, which offers environmental benefits and improved yields . Additionally, the replacement of a sulfonic acid functionality by chlorine has been described as a facile method for synthesizing chloromethyl benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using techniques such as X-ray crystallography, which has been employed to elucidate the crystal structure of various chloro-substituted benzimidazoles . These studies reveal that the compounds often crystallize in monoclinic space groups and form intermolecular hydrogen bonds that contribute to their stability. Density Functional Theory (DFT) calculations are also used to optimize geometrical structures and investigate vibrational frequencies, natural bonding orbitals (NBO), and frontier molecular orbitals (FMO) .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a range of chemical reactions. The presence of chloro and trifluoromethyl groups can influence the reactivity and interaction of these compounds with other molecules. For instance, the chloro group can be involved in elimination reactions or serve as a reactive site for further functionalization . The trifluoromethyl group can enhance the biological activity of the molecule by affecting its binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2-(trifluoromethyl)benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like chloro and trifluoromethyl groups can affect the compound's dipole moment, electron distribution, and stability . Theoretical investigations, including HOMO-LUMO and NBO analysis, provide insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization . Additionally, the crystal packing of these compounds can exhibit hydrophilic and hydrophobic regions, which are important for their solubility and interaction with biological molecules .

科学的研究の応用

-

Pharmaceutical Chemistry

- Trifluoromethyl group-containing compounds, such as “5-Chloro-2-(trifluoromethyl)benzimidazole”, have been extensively studied in the field of pharmaceutical chemistry . They are found in many FDA-approved drugs and exhibit numerous pharmacological activities .

- The trifluoromethyl group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

- The synthesis of these compounds often involves the reaction of certain precursors with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate .

-

Organic Synthesis

- Benzimidazoles, including those with a trifluoromethyl group, are important in organic synthesis . They are used as intermediates in the synthesis of a wide range of compounds .

- The synthesis of benzimidazoles often involves the condensation of 1,2-diamines with aldehydes or ketones . This can be facilitated by various catalysts, including nano-Fe3O4/chitosan .

-

Medicinal Chemistry

- Benzimidazole-based compounds have potential applications as medicinal drugs . More than 20 drugs are available for the treatment of different diseases .

- These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-tubercular, anti-HIV, anti-diabetic, anti-oxidant, anticancer, anti-inflammatory, analgesic antileishmanial, and antihistaminic agents .

-

Selective Androgen Receptor Modulators (SARMs)

- Benzimidazole derivatives, including those with a trifluoromethyl group, have been synthesized as potent and tissue selective androgen receptor modulators (SARMs) .

- For example, 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol was found to possess both good muscle agonism and prostate inhibition .

-

Electronics

-

Agrochemicals

-

Antihypertensive Potential

- Compounds similar to “5-Chloro-2-(trifluoromethyl)benzimidazole”, such as 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] imidazole, have been synthesized and evaluated for their antihypertensive potential .

- The evaluation was done in SHR (Spontaneously Hypertensive Rats) using the tail-cuff method .

-

Catalysis

-

FDA-Approved Drugs

- Trifluoromethyl group-containing compounds, such as “5-Chloro-2-(trifluoromethyl)benzimidazole”, are found in many FDA-approved drugs .

- These compounds exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Safety And Hazards

将来の方向性

Benzimidazole and its derivatives have been intensively studied due to their broad range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, future research may focus on developing new synthesis methods and exploring the potential therapeutic applications of 5-Chloro-2-(trifluoromethyl)benzimidazole.

特性

IUPAC Name |

6-chloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKQEDXERMELRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215857 | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(trifluoromethyl)benzimidazole | |

CAS RN |

656-49-5 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)